molecular formula C20H19FN4O2 B2380936 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 2034392-92-0

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2380936
CAS No.: 2034392-92-0
M. Wt: 366.396
InChI Key: VYWAAIBZQKBIHA-UHFFFAOYSA-N
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Description

The compound N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic organic molecule of interest in medicinal chemistry. This compound's unique structure, combining elements of pyridazinone, fluorophenyl, and pyrrole groups, contributes to its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide generally involves multi-step processes including:

  • Formation of the pyridazinone core by cyclizing appropriate precursors.

  • Introduction of the fluorophenyl group through electrophilic substitution.

  • Coupling the pyrrole derivative via an amidation reaction to form the final structure.

Industrial Production Methods

Industrial production involves scaling up these processes with optimized conditions to ensure high yield and purity. This includes meticulous control of reaction temperature, solvent choice, and reaction times to maintain consistency across batches.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The pyrrole ring can undergo oxidation, which may alter its pharmacological properties.

  • Reduction: Hydrogenation of the pyridazinone moiety to the corresponding hydroxy derivative.

  • Substitution: The fluorophenyl group can participate in various nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Such as potassium permanganate for oxidizing the pyrrole ring.

  • Reducing Agents: For example, lithium aluminum hydride for reducing the pyridazinone.

  • Substituents: Nucleophiles like alkoxides in the presence of a base for aromatic substitution.

Major Products

Depending on the reaction conditions, these reactions can lead to derivatives that could possess varied biological activities, highlighting the compound's versatility in medicinal chemistry.

Scientific Research Applications

This compound is of interest in various fields:

  • Chemistry: Utilized as a building block for more complex molecules.

  • Biology: Studied for its interactions with enzymes and proteins.

  • Medicine: Investigated for potential therapeutic properties in treating various diseases.

  • Industry: Employed in developing novel materials with specific desired properties.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: Binding to specific receptors or enzymes, modifying their activity.

  • Pathways Involved: Interacting with signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxamide: Similar in structure but has a chlorine atom instead of a fluorine, which could affect its reactivity and biological activity.

  • N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-methylphenyl)-1H-pyrrole-2-carboxamide: Featuring a methyl group in place of the fluorophenyl, this compound may show distinct pharmacokinetic properties.

Uniqueness

The presence of the fluorophenyl group in N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide provides it with unique electronic and steric properties that influence its interaction with biological targets, setting it apart from its analogs.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-16-5-3-13(4-6-16)15-11-18(23-12-15)20(27)22-9-10-25-19(26)8-7-17(24-25)14-1-2-14/h3-8,11-12,14,23H,1-2,9-10H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWAAIBZQKBIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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